molecular formula C9H17N3O3 B11649651 (2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide

(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide

Cat. No.: B11649651
M. Wt: 215.25 g/mol
InChI Key: PWYSNBTWGLQLER-DHZHZOJOSA-N
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Description

(2E)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydroxyimino group and a morpholine ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an acetamide derivative with a hydroxyimino compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is often scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired production volume, reaction kinetics, and safety considerations. The industrial production methods aim to maximize efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the morpholine ring can enhance binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE stands out due to its unique combination of a hydroxyimino group and a morpholine ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C9H17N3O3/c13-9(8-11-14)10-2-1-3-12-4-6-15-7-5-12/h8,14H,1-7H2,(H,10,13)/b11-8+

InChI Key

PWYSNBTWGLQLER-DHZHZOJOSA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)/C=N/O

Canonical SMILES

C1COCCN1CCCNC(=O)C=NO

Origin of Product

United States

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